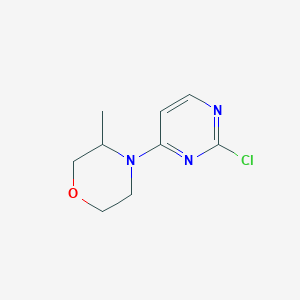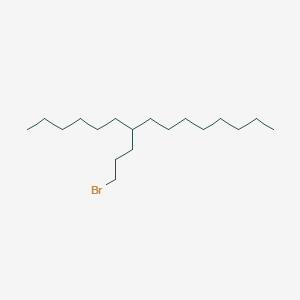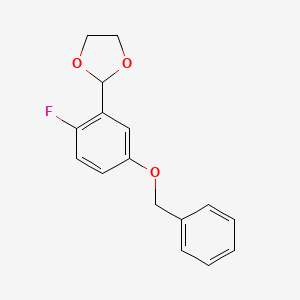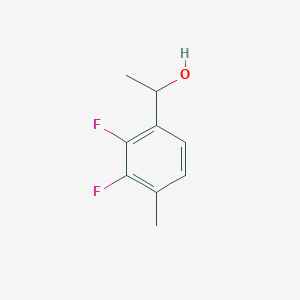
1-(2,3-Difluoro-4-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,3-Difluoro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3-Difluoro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Difluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2,3-Difluoro-4-methylphenyl)ethanone.
Reduction: 1-(2,3-Difluoro-4-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluoro-4-methylphenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,3-Difluoro-4-methylphenyl)ethanol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Difluoro-4-methylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-(2,3-Difluoro-4-methylphenyl)ethane: Similar structure but fully reduced to an alkane.
Uniqueness
1-(2,3-Difluoro-4-methylphenyl)ethanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10F2O |
|---|---|
Molekulargewicht |
172.17 g/mol |
IUPAC-Name |
1-(2,3-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6,12H,1-2H3 |
InChI-Schlüssel |
XYPOTZCIIBBZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


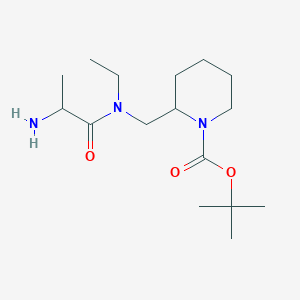
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
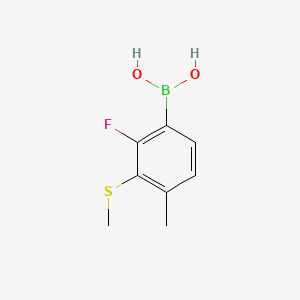
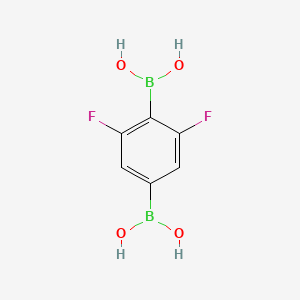
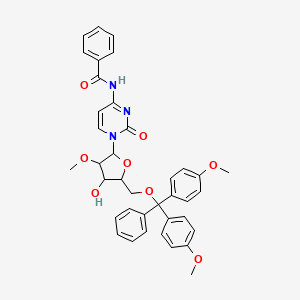
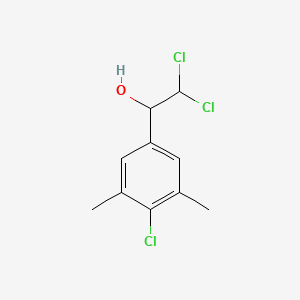
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14772934.png)
![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
